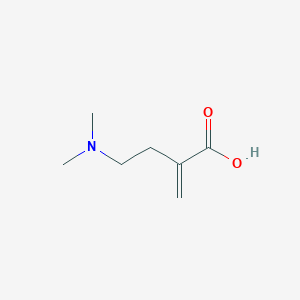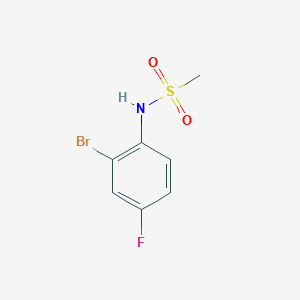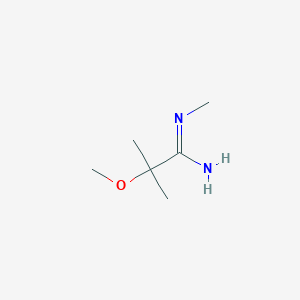![molecular formula C14H18FNO2 B13184608 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline](/img/structure/B13184608.png)
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1,4-Dioxaspiro[45]decan-8-yl}-6-fluoroaniline is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline typically involves multiple steps. One common method starts with the formation of the spirocyclic core through the reaction of 2-acetylcyclohexanone with ethylene glycol to form the ethylene ketal. This intermediate undergoes hydrazone formation followed by iodination to yield 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane. The final step involves aminocarbonylation in the presence of a palladium-phosphine precatalyst to introduce the aniline moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the spirocyclic structure and to minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the aniline moiety.
Substitution: Nucleophilic substitution reactions can be employed to replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.
Applications De Recherche Scientifique
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The fluorine atom enhances its binding affinity and stability, making it a valuable compound in drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{1,4-Dioxaspiro[4.5]decan-6-yl}acrylamides: These compounds share a similar spirocyclic core but differ in their functional groups.
1,4-Dioxaspiro[4.5]decan-8-ol: This compound has a hydroxyl group instead of the aniline moiety.
2,8-Diazaspiro[4.5]decan-1-one: This compound features a spirocyclic structure with nitrogen atoms, making it a potent inhibitor of specific enzymes.
Uniqueness
What sets 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline apart is its combination of a spirocyclic core with a fluorinated aniline group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C14H18FNO2 |
|---|---|
Poids moléculaire |
251.30 g/mol |
Nom IUPAC |
2-(1,4-dioxaspiro[4.5]decan-8-yl)-6-fluoroaniline |
InChI |
InChI=1S/C14H18FNO2/c15-12-3-1-2-11(13(12)16)10-4-6-14(7-5-10)17-8-9-18-14/h1-3,10H,4-9,16H2 |
Clé InChI |
SMZJXALQPYFRGG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1C3=C(C(=CC=C3)F)N)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


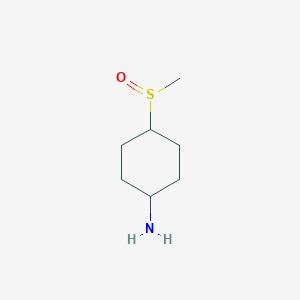
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-phenylpropanoic acid](/img/structure/B13184538.png)

![N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide](/img/structure/B13184550.png)
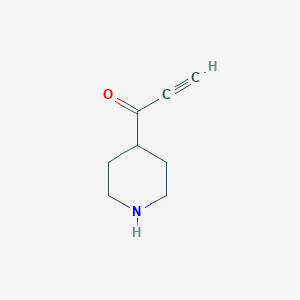
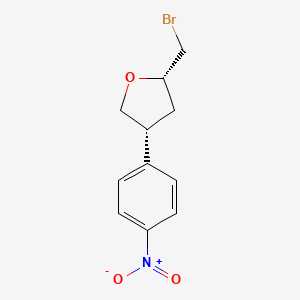
![2-Phenyl-benzo[d]isothiazole-3-thione](/img/structure/B13184561.png)

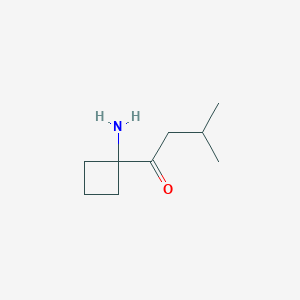
![3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13184585.png)
